molecular formula C6H6O2 B3050630 2-(Oxiran-2-yl)furan CAS No. 2745-17-7

2-(Oxiran-2-yl)furan

Cat. No.: B3050630
CAS No.: 2745-17-7
M. Wt: 110.11 g/mol
InChI Key: SLPZDKCYRLRLED-UHFFFAOYSA-N
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Description

2-(Oxiran-2-yl)furan is an organic compound with the molecular formula C6H6O2. It is a heterocyclic compound featuring both an oxirane (epoxide) ring and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Oxiran-2-yl)furan can be synthesized through several methods. One common approach involves the reaction of furan with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. This reaction typically proceeds at room temperature and yields the desired epoxide product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For instance, the epoxidation of furan derivatives using hydrogen peroxide in the presence of a catalyst can be employed to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxiran-2-yl)furan undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Oxiran-2-yl)furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-yl)furan involves the reactivity of its epoxide and furan rings. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form various intermediates. These intermediates can then participate in further chemical transformations.

Comparison with Similar Compounds

Uniqueness: 2-(Oxiran-2-yl)furan is unique due to its combination of an epoxide and a furan ring, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(oxiran-2-yl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-2-5(7-3-1)6-4-8-6/h1-3,6H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPZDKCYRLRLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415848
Record name 2-(oxiran-2-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2745-17-7
Record name 2-(oxiran-2-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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